Cas no 1006472-04-3 (1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde)

1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- STK502414
- ALBB-001176
- 1-[(3-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
- 1-[(3-fluorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carbaldehyde
- BBL037542
- MFCD03422331
- AKOS000308585
- 1006472-04-3
- H21291
- VS-14246
- CS-0325522
-
- MDL: MFCD03422331
- Inchi: InChI=1S/C17H13FN2O/c18-16-8-4-5-13(9-16)10-20-11-15(12-21)17(19-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2
- InChI Key: SWVMEQAOLLNPIN-UHFFFAOYSA-N
- SMILES: c1ccc(cc1)c2c(cn(n2)Cc3cccc(c3)F)C=O
Computed Properties
- Exact Mass: 280.101191g/mol
- Monoisotopic Mass: 280.101191g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 280.3g/mol
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 3.1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 468.2±45.0 °C at 760 mmHg
- Flash Point: 236.9±28.7 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F015225-1000mg |
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-04-3 | 1g |
$ 720.00 | 2022-06-05 | ||
abcr | AB404660-1g |
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde; . |
1006472-04-3 | 1g |
€317.00 | 2025-03-19 | ||
Ambeed | A874422-1g |
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-04-3 | 97% | 1g |
$267.0 | 2024-08-02 | |
A2B Chem LLC | AI04979-1g |
1-(3-Fluorobenzyl)-3-phenyl-1h-pyrazole-4-carbaldehyde |
1006472-04-3 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AI04979-10g |
1-(3-Fluorobenzyl)-3-phenyl-1h-pyrazole-4-carbaldehyde |
1006472-04-3 | >95% | 10g |
$1412.00 | 2024-04-20 | |
abcr | AB404660-500 mg |
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-04-3 | 500MG |
€254.60 | 2023-02-03 | ||
abcr | AB404660-5 g |
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-04-3 | 5g |
€907.00 | 2023-04-25 | ||
TRC | F015225-250mg |
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-04-3 | 250mg |
$ 275.00 | 2022-06-05 | ||
TRC | F015225-500mg |
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-04-3 | 500mg |
$ 450.00 | 2022-06-05 | ||
abcr | AB404660-1 g |
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-04-3 | 1g |
€322.50 | 2023-04-25 |
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 1006472-04-3): A Versatile Building Block in Medicinal Chemistry
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 1006472-04-3) is an important fluorinated pyrazole derivative that has gained significant attention in pharmaceutical research and organic synthesis. This compound, with its unique molecular scaffold, serves as a valuable intermediate for the development of various biologically active molecules. The presence of both fluorobenzyl and phenyl substituents on the pyrazole core makes it particularly interesting for structure-activity relationship studies.
The growing interest in fluorinated heterocycles in drug discovery has positioned 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde as a compound of significant research value. Recent trends in medicinal chemistry show increasing searches for "fluorinated drug candidates" and "pyrazole-based therapeutics", reflecting the pharmaceutical industry's focus on these molecular frameworks. The aldehyde functional group at the 4-position of the pyrazole ring offers excellent opportunities for further chemical modifications through various condensation reactions.
From a synthetic chemistry perspective, 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde demonstrates remarkable versatility. Researchers frequently search for "pyrazole aldehyde applications" and "fluorobenzyl derivatives synthesis", indicating the compound's importance in organic synthesis. The electron-withdrawing fluorine atom on the benzyl group influences the compound's reactivity pattern, making it particularly useful for designing molecules with specific electronic properties. This characteristic has led to its application in developing materials with tailored optical and electronic characteristics.
The pharmacological potential of 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives is another area of growing interest. Current research trends show increased attention to "pyrazole-based kinase inhibitors" and "fluorinated anti-inflammatory agents", areas where this compound's derivatives may show promise. The pyrazole-carbaldehyde scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets through various binding modes.
In material science applications, the 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole core has shown potential in the development of specialty materials. The compound's aromatic system combined with the polar aldehyde group creates opportunities for designing novel molecular architectures. Recent patent literature reveals growing interest in "fluorinated organic semiconductors" and "pyrazole-based luminescent materials", suggesting potential applications beyond pharmaceutical chemistry.
The synthetic accessibility of 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde makes it particularly attractive for research purposes. Common search queries like "pyrazole-4-carbaldehyde synthesis" and "fluorobenzyl pyrazole preparation" reflect the compound's importance in synthetic methodology development. The fluorine atom's strategic position on the benzyl group offers opportunities for further functionalization through various cross-coupling reactions, expanding the compound's utility in diversity-oriented synthesis.
Quality control and analytical characterization of 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde are crucial aspects for researchers. The compound's unique spectral properties, particularly the aldehyde proton signal in NMR and characteristic carbonyl stretching vibration in IR spectroscopy, serve as important identification markers. Analytical chemists often search for "pyrazole aldehyde characterization" and "fluorinated compound analysis", highlighting the need for reliable analytical methods for such derivatives.
From a commercial perspective, 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has seen steady demand in the fine chemicals market. The compound's high purity grade is particularly sought after by pharmaceutical researchers, as evidenced by search trends for "research-grade pyrazole derivatives" and "building blocks for drug discovery". Manufacturers continue to optimize synthesis routes to improve yield and purity while maintaining competitive pricing in this specialized chemical market.
The safety profile and handling considerations for 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde follow standard laboratory practices for organic aldehydes. While not classified as highly hazardous, proper storage conditions and handling procedures are essential to maintain the compound's stability. Laboratory safety searches often include terms like "handling aromatic aldehydes" and "fluorinated compound storage", reflecting researchers' awareness of proper chemical management protocols.
Future research directions for 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde appear promising, particularly in the development of targeted therapeutics. Emerging search terms such as "pyrazole PROTACs" and "fluorinated covalent inhibitors" suggest potential applications in novel drug modalities. The compound's structural versatility positions it as a valuable starting point for innovative medicinal chemistry programs addressing unmet medical needs.
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